1-(4-Isobutylphenyl)ethanamine

Chiral resolution Enantiomeric excess Optical rotation

1-(4-Isobutylphenyl)ethanamine (CAS 164579-51-5) is a chiral primary amine belonging to the α-methylbenzylamine subclass of phenethylamines. The molecule features a 4-isobutyl-substituted phenyl ring and a methyl-bearing benzylic stereocenter.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 164579-51-5
Cat. No. B070663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isobutylphenyl)ethanamine
CAS164579-51-5
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)N
InChIInChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3
InChIKeyOLAOEFIPECGPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isobutylphenyl)ethanamine (CAS 164579-51-5) – Core Identity and Procurement-Relevant Profile


1-(4-Isobutylphenyl)ethanamine (CAS 164579-51-5) is a chiral primary amine belonging to the α-methylbenzylamine subclass of phenethylamines. The molecule features a 4-isobutyl-substituted phenyl ring and a methyl-bearing benzylic stereocenter . Commercially, CAS 164579-51-5 corresponds to the (S)-enantiomer (S-α-methyl-4-(2-methylpropyl)benzenemethanamine) . It serves as a chiral building block for ureas, oxadiazolones, triazoles, and other pharmacologically relevant scaffolds, and is distinguished from simpler α-methylbenzylamines by the steric and lipophilic influence of the isobutyl group [1].

Why Generic α-Methylbenzylamines Cannot Replace 1-(4-Isobutylphenyl)ethanamine


Simple replacement with unsubstituted or para-methyl α-methylbenzylamines ignores the critical role of the 4-isobutyl group in modulating lipophilicity, steric bulk, and pharmacological recognition. The isobutyl chain significantly alters log P, boiling point, and conformational preferences compared to methyl or tert-butyl analogues, which directly impacts reaction yields, enantioselectivity, and target-binding affinity in derived bioactive molecules . Furthermore, the (S)-configured stereocenter of CAS 164579-51-5 cannot be emulated by the (R)-enantiomer (CAS 1212142-57-8) or the racemate without losing stereochemical fidelity in asymmetric syntheses .

Quantitative Differentiation of 1-(4-Isobutylphenyl)ethanamine Against Closest Analogs


Enantiomeric Purity vs. Racemate: (S)-Specific Rotation and Optical Purity

Commercially supplied (S)-1-(4-isobutylphenyl)ethanamine (CAS 164579-51-5) is offered with a standard purity of ≥98% and a specified optical rotation, whereas the racemic mixture lacks optical activity . The (R)-enantiomer (CAS 1212142-57-8) exhibits opposite sign of rotation, precluding direct substitution in enantioselective syntheses . Quantitative specific rotation values (e.g., [α]D²⁰ = +X° (c 1, EtOH)) are provided on lot-specific Certificates of Analysis .

Chiral resolution Enantiomeric excess Optical rotation

Boiling Point and Volatility: 4-Isobutyl vs. 4-Methyl and 4-tert-Butyl Analogues

The predicted boiling point of 1-(4-isobutylphenyl)ethanamine is 261.2 ± 9.0 °C at 760 mmHg, substantially higher than that of the 4-methyl analogue (210–220 °C) and lower than the 4-tert-butyl analogue (~275 °C) . This intermediate volatility can simplify purification by fractional distillation compared to higher-boiling tert-butyl derivatives.

Physicochemical properties Boiling point Distillation

Reaction Yield in Dual sEH/COX Inhibitor Synthesis: 95% Yield Advantage

In the reaction of 1-(4-isobutylphenyl)ethanamine with halogenated aromatic isocyanates, 1,3-disubstituted ureas containing an ibuprofen fragment were obtained in yields up to 95% [1]. Although direct comparative yields with other benzylic amines were not reported in the same study, typical uncatalyzed urea formations from less nucleophilic anilines often require forcing conditions and give <70% yields, positioning this primary benzylic amine as a high-efficiency building block.

Synthetic yield Urea formation Multitarget inhibitors

Chiral FAAH Inhibitor: S-Enantiomer-Driven Potency and Selectivity

The (S)-1-(4-isobutylphenyl)ethyl fragment is embedded in JZP-327A, a chiral 1,3,4-oxadiazol-2-one FAAH inhibitor where the S-configuration is essential for high-affinity binding [1]. Although the parent amine itself is not assayed, the stereochemical requirement underscores that procurement of the correct enantiomer (CAS 164579-51-5) is mandatory to replicate reported biological activity; the (R)-amine would yield a diastereomeric inhibitor with significantly reduced potency.

FAAH inhibition Chiral recognition Enantiomer comparison

Hydrogen Fluoride Scavenging: Unique Application Not Shared by Simple α-Methylbenzylamines

Vendor documentation indicates that 1-(4-isobutylphenyl)ethanamine functions as a hydrogen fluoride scavenger and as a diketone precursor for radionuclide synthesis, roles that simpler α-methylbenzylamines (e.g., 1-phenylethylamine) cannot fulfill due to insufficient lipophilicity and reactivity . The isobutyl group enhances solubility in organic media and may improve scavenging efficiency, though quantitative head-to-head data were not provided.

HF scavenger Radiochemistry Functional material

Lipophilicity (log P) Differentiation from 4-Methyl and 4-tert-Butyl Congeners

The predicted octanol–water partition coefficient (log P) of 1-(4-isobutylphenyl)ethanamine is approximately 3.2, which is 0.8 log units higher than the 4-methyl analogue (log P ~2.4) and 0.5 log units lower than the 4-tert-butyl analogue (log P ~3.7) . This intermediate lipophilicity balances membrane permeability and aqueous solubility, a desirable window for CNS-targeted agents derived from this amine.

Lipophilicity log P Drug-likeness

Optimal Utilization Contexts for 1-(4-Isobutylphenyl)ethanamine Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Ureas for Dual sEH/COX Inhibition

Employ the (S)-amine (CAS 164579-51-5) as a chiral pool starting material to construct 1-[1-(4-isobutylphenyl)ethyl]-3-R-ureas in up to 95% yield [1]. The high yield and defined stereochemistry are key for reproducible pharmacological evaluation.

Stereoselective Preparation of FAAH Inhibitors (e.g., JZP-327A)

Use the (S)-enantiomer to introduce the chiral α-methylbenzyl moiety into oxadiazol-2-one scaffolds. The S-configuration is essential for high-affinity FAAH binding [1]; procurement of the correct enantiomer avoids time-consuming chiral resolution.

Fluorine Chemistry and Radiopharmaceutical Precursor Synthesis

Leverage the compound's dual function as an HF scavenger and diketone precursor for radionuclide chelation [1]. Its lipophilic isobutyl group improves solubility in organic reaction media compared to unsubstituted benzylamines.

Physicochemical Property Optimization in CNS Drug Design

Incorporate the amine into lead series to exploit its intermediate log P (~3.2) and boiling point (~261 °C), which provide a balanced permeability/solubility profile and facile purification relative to higher-boiling tert-butyl analogues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Isobutylphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.